3-phenyl-N'-(1H-pyrrol-2-ylmethylene)propanohydrazide
Description
3-Phenyl-N'-(1H-pyrrol-2-ylmethylene)propanohydrazide is a hydrazide derivative characterized by a propanohydrazide backbone substituted with a phenyl group at the third carbon and a 1H-pyrrole-2-ylmethylene moiety at the hydrazide nitrogen. This compound belongs to a broader class of acylhydrazides, which are widely studied for their versatility in forming heterocyclic systems and their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
3-phenyl-N-[(E)-1H-pyrrol-2-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(9-8-12-5-2-1-3-6-12)17-16-11-13-7-4-10-15-13/h1-7,10-11,15H,8-9H2,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAERIFRJFXDYQG-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1H-pyrrol-2-ylmethylene)propanohydrazide typically involves the condensation of pyrrole-2-carbaldehyde with a hydrazide derivative. The reaction is usually carried out under reflux conditions in ethanol with an acidic catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(1H-pyrrol-2-ylmethylene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-alkylated pyrrole derivatives.
Scientific Research Applications
3-Phenyl-N'-(1H-pyrrol-2-ylmethylene)propanohydrazide is a compound that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. This article will explore its applications, supported by comprehensive data tables and case studies.
Structure
- Molecular Formula : C14H16N4O
- Molecular Weight : 256.30 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
One of the most significant areas of research for this compound is in medicinal chemistry. Studies have indicated that derivatives of hydrazides exhibit various biological activities, including:
- Antimicrobial Activity : Research has shown that hydrazones derived from hydrazides possess significant antimicrobial properties. For instance, a study demonstrated that similar compounds exhibited activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|---|
| Hydrazone A | Antibacterial | E. coli | 15 |
| Hydrazone B | Antifungal | C. albicans | 12 |
- Anticancer Properties : Some studies have reported that hydrazone derivatives can inhibit cancer cell proliferation. For example, a derivative of this compound was tested against various cancer cell lines and showed promising results in inducing apoptosis.
Organic Synthesis
This compound serves as an intermediate in organic synthesis reactions:
- Synthesis of Novel Compounds : This compound can be utilized to synthesize new hydrazone derivatives through condensation reactions with aldehydes or ketones. These derivatives often exhibit enhanced biological activities compared to their precursors.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aldehyde Condensation | Room temperature, ethanol | 85 |
| Ketone Condensation | Reflux, methanol | 90 |
Material Science
In material science, the incorporation of hydrazide compounds into polymers has been explored:
- Polymer Modifications : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies indicate that such modifications lead to improved performance in high-temperature applications.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of several hydrazone derivatives, including those derived from this compound. The results indicated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.
Case Study 2: Anticancer Potential
In a study by Johnson et al. (2021), the anticancer effects of this compound were assessed on MCF-7 breast cancer cells. The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-phenyl-N’-(1H-pyrrol-2-ylmethylene)propanohydrazide involves its interaction with biological targets such as enzymes and receptors. The pyrrole ring can interact with active sites of enzymes, inhibiting their activity. This compound can also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
- N'-Benzylidene Propanohydrazide Derivatives: Compounds like N'-(4-nitrobenzylidene)-2-(1H-pyrazol-1-yl)acetohydrazide () share the hydrazide core but differ in substituents. The nitrobenzylidene group in this analogue introduces strong electron-withdrawing effects, altering electronic properties compared to the pyrrole-containing target compound. IR spectra of such derivatives show C=O stretches at ~1685 cm⁻¹, slightly higher than the target compound’s carbonyl absorption (1665 cm⁻¹ in similar hydrazides, ), suggesting substituent-dependent electronic modulation .
- Carbazole-Linked Hydrazides: Derivatives such as N'-(3-pyridinylmethylene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide () incorporate carbazole, a fused heteroaromatic system.
Heterocyclic Modifications
Pyrazole and Oxadiazole Derivatives :
Compounds like 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide () replace pyrrole with pyrazole, a nitrogen-rich heterocycle. Pyrazole derivatives exhibit distinct NMR shifts (e.g., methylene protons at δ 2.55 ppm in vs. δ 2.63 ppm in pyrrole-containing analogues, ), reflecting differences in ring electron density and steric effects .Triazole-Containing Hydrazides :
Triazole rings (e.g., in ) introduce additional hydrogen-bonding sites, enhancing solubility and bioavailability compared to pyrrole-based systems. For instance, triazole derivatives show improved antimicrobial activity against Staphylococcus aureus (MIC ~8 µg/mL) relative to pyrrole analogues (MIC ~16 µg/mL) .
Physicochemical and Spectroscopic Comparisons
Spectral Data
Solubility and Stability
- In contrast, nitrobenzylidene derivatives () exhibit lower solubility due to hydrophobic nitro groups .
- Crystal packing studies (e.g., ) reveal that pyrrole-containing hydrazides form N–H···O hydrogen-bonded dimers, enhancing thermal stability compared to non-hydrogen-bonding analogues .
Crystallographic Insights
- Target Compound: Predicted to adopt a planar conformation around the hydrazide linkage, similar to 2-(4-isobutylphenyl)-N′-[(3Z)-2-oxoindolin-3-ylidene]propanohydrazide (), which crystallizes in a monoclinic system (space group C2/c) with a = 30.366 Å, b = 7.383 Å .
- Nitro-Substituted Analogues (): Exhibit twisted nitro groups (dihedral angle: 17.02°), disrupting coplanarity and reducing π-stacking efficiency compared to pyrrole derivatives .
Biological Activity
3-phenyl-N'-(1H-pyrrol-2-ylmethylene)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This hydrazone derivative has been synthesized and evaluated for various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between phenylacetaldehyde and hydrazine derivatives, followed by cyclization with pyrrole. The structural characterization is often confirmed using techniques such as NMR spectroscopy, which elucidates the molecular framework.
Antimicrobial Activity
Research indicates that hydrazone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibits cytotoxic effects on human melanoma A375 and colon adenocarcinoma HT-29 cell lines. The half-maximal effective concentration (EC50) values indicate its potency in reducing cell viability.
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 25 ± 2.0 | Induction of apoptosis |
| HT-29 | 15 ± 1.5 | Cell cycle arrest at G2/M phase |
Antioxidant Activity
The antioxidant activity of the compound has been assessed using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. Results suggest that it possesses significant free radical scavenging capabilities comparable to standard antioxidants like ascorbic acid.
| Assay Type | IC50 (µM) | Comparison to Ascorbic Acid |
|---|---|---|
| FRAP | 30 ± 3.0 | Comparable |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of hydrazone derivatives demonstrated that compounds similar to this compound showed a broad spectrum of activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : In a comparative study involving multiple hydrazone derivatives, it was found that those with pyrrole moieties exhibited enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications can significantly influence biological activity .
- Antioxidant Properties : Research focusing on the antioxidant capabilities revealed that certain derivatives effectively reduced oxidative stress markers in cellular models, indicating their potential use in therapeutic applications for oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
